N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

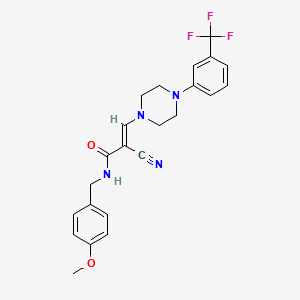

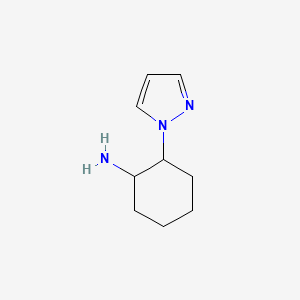

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide” is a chemical compound that contains a benzofuran ring, a pyrazine ring, and a thiophene ring. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional theory (DFT) calculations . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study discusses the facile synthesis of thiophene carboxamide derivatives via Suzuki cross-coupling reactions, exploring their electronic and nonlinear optical properties through Density Functional Theory (DFT) calculations (Gulraiz Ahmad et al., 2021). This research provides insights into the compound's synthesis and potential applications in developing materials with specific optical properties, highlighting the role of various substituents in modifying these properties.

Antimicrobial and Antifungal Screening

Another study synthesizes novel derivatives integrating benzofuran moieties, evaluating their in vitro antimicrobial screening against pathogenic bacteria and fungi (M. Idrees et al., 2019). This research suggests the compound's potential as a scaffold for developing new antimicrobial agents.

Antimycobacterial Agents

Research on the design, synthesis, and evaluation of N-pyrazinylbenzamides, including similar compounds, for their antimycobacterial activity provides a foundation for developing new treatments against Mycobacterium tuberculosis (J. Zítko et al., 2018). These findings emphasize the significance of chemical modifications on the pyrazine and benzofuran cores for antibacterial effectiveness.

Anticancer Activity

The synthesis and evaluation of pyrazole-sulfonamide derivatives, derived from similar structural frameworks, for their in vitro antiproliferative activities showcase the compound's potential in cancer research. Some derivatives exhibit selective effects against tumor cells, hinting at the therapeutic potential of benzofuran-pyrazine derivatives in oncology (Samet Mert et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target the same organism.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may also affect the same or similar pathways.

Result of Action

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

Propriétés

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-18(15-10-12-4-1-2-5-14(12)23-15)21-11-13-17(20-8-7-19-13)16-6-3-9-24-16/h1-10H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFXEOAXZTXFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2872512.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2872521.png)

![4-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-6-ethoxypyrimidine](/img/structure/B2872522.png)

![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2872523.png)

![3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2872525.png)

![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2872529.png)